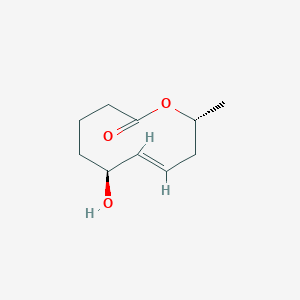
Stagonolide F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stagonolide F is a natural product found in Cirsium arvense and Stagonospora cirsii with data available.
Scientific Research Applications
Phytotoxic Properties and Potential as a Mycoherbicide
Stagonolide F, along with other stagonolides, has been studied for its phytotoxic properties. Stagonospora cirsii, a fungal pathogen, produces stagonolides, which have been proposed as potential mycoherbicides for controlling weeds like Cirsium arvense. The production of these metabolites in both liquid and solid cultures by the fungus shows promise for their use in weed management. However, while this compound exhibits certain phytotoxic activities, it is notably less toxic compared to other stagonolides like stagonolide H, which shows higher selectivity and effectiveness in inhibiting weed growth (Evidente et al., 2008).
Antifungal, Antibacterial, and Cytotoxic Activities
This compound has also been recognized for its antifungal, antibacterial, and cytotoxic properties. The synthetic production of this compound has opened avenues for exploring its biological activities. Its potent activities against various strains make it a candidate for further research in pharmaceutical and biocontrol applications (Perepogu et al., 2009).
Synthesis and Structural Studies
Significant research has gone into the synthesis of this compound. Various approaches, including ring-closing metathesis and asymmetric synthesis, have been employed to create this compound. These synthetic strategies are crucial for understanding the structural and functional aspects of this compound, which are essential for its potential applications in various fields. The synthesis processes highlight the compound's complexity and the advancements in organic chemistry techniques (Chinnababu et al., 2014).
properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(2R,4E,6S)-6-hydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C10H16O3/c1-8-4-2-5-9(11)6-3-7-10(12)13-8/h2,5,8-9,11H,3-4,6-7H2,1H3/b5-2+/t8-,9-/m1/s1 |
InChI Key |
VKDMNNPYTXNZQZ-YQRQKROXSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/[C@H](CCCC(=O)O1)O |
Canonical SMILES |
CC1CC=CC(CCCC(=O)O1)O |
synonyms |
5-hydroxy-9-methyl-6-nonen-9-olide stagonolide F stagonolide-F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide](/img/structure/B1263582.png)
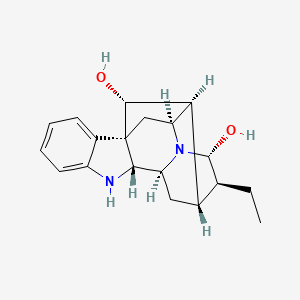
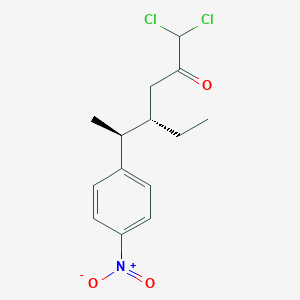

![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
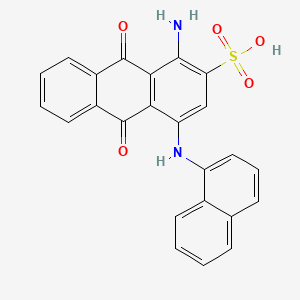
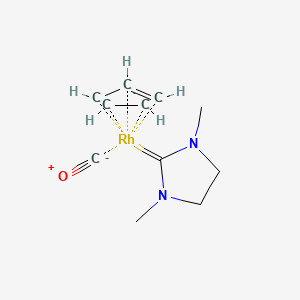
![[2H4]-5-MeO-DMT](/img/structure/B1263591.png)
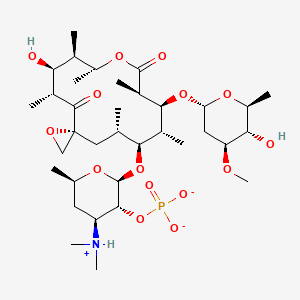
![(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione](/img/structure/B1263596.png)
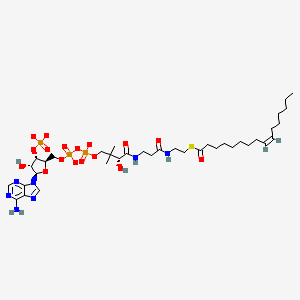
![2-Hydroxy-5-[(2-hydroxy-6-methyl-3-sulfophenyl)methyl]-3-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B1263599.png)
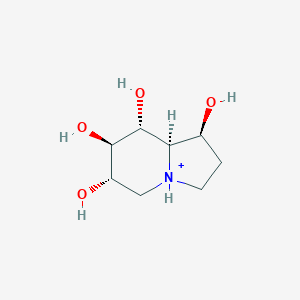
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B1263602.png)